molecular formula C23H20N4O6S B2506048 N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide CAS No. 688060-22-2

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

Cat. No. B2506048
CAS RN: 688060-22-2
M. Wt: 480.5
InChI Key: SHCBDCKAUWWNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a useful research compound. Its molecular formula is C23H20N4O6S and its molecular weight is 480.5. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Isomeric Forms : The compound is involved in the synthesis of hexahydrobenzo[b][1,7]phenanthroline derivatives through a three-component condensation, resulting in mixtures of cis- and trans-isomeric forms (Kozlov & Tereshko, 2013).
  • Conformational and Configurational Disorder : Studies have demonstrated the presence of conformational and configurational disorder in similar compounds, highlighting the complex molecular behavior of such structures (Cuervo et al., 2009).

Biological Activities and Applications

  • Inhibitory Activity and Molecular Docking : Certain analogues of the compound have shown broad-spectrum antitumor activity, with molecular docking studies providing insights into the interaction with biological targets like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).
  • Antitumor Applications : Some derivatives have been found to exhibit moderate antitumor activity, with specific cell lines like UO31 renal cancer cell line showing sensitivity to these compounds (Horishny & Matiychuk, 2020).
  • Synthesis of PET Radiotracers : The compound is involved in the synthesis of carbon-11-labeled CK1 inhibitors, potentially used as PET radiotracers for imaging in diseases like Alzheimer's (Gao, Wang, & Zheng, 2018).

Material Science and Methodology

  • Development of Novel Syntheses : Studies have described novel synthesis methods of related compounds, providing insights into the synthesis routes and chemical properties of such complex molecules (Sayapin et al., 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6S/c24-5-7-34-23-26-16-10-20-19(32-13-33-20)9-15(16)22(29)27(23)6-1-2-21(28)25-11-14-3-4-17-18(8-14)31-12-30-17/h3-4,8-10H,1-2,6-7,11-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCBDCKAUWWNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC#N)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

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